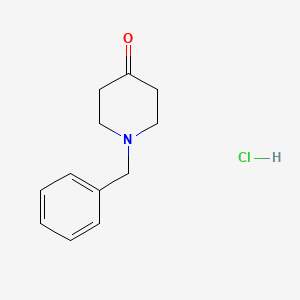

5-溴-N-乙基吡啶酰胺

描述

5-Bromo-N-ethylpicolinamide, also known as BEPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .

Chemical Reactions Analysis

Specific chemical reactions involving 5-Bromo-N-ethylpicolinamide are not mentioned in the search results .

Physical And Chemical Properties Analysis

5-Bromo-N-ethylpicolinamide has a molecular weight of 229.07 g/mol. Its density is 1.471g/cm3, and it has a boiling point of 355.1ºC at 760 mmHg .

科学研究应用

医药:抗病毒和抗癌潜力

5-溴-N-乙基吡啶酰胺,作为一种吲哚衍生物,由于类似化合物的生物活性,在医药领域显示出潜力 . 吲哚衍生物以其抗病毒特性而闻名,一些化合物表现出对流感 A 和柯萨奇 B4 病毒的抑制活性 . 此外,这些衍生物已被探索用于其抗癌潜力,研究表明它们能够以高亲和力与多种受体结合,这对于开发新的治疗剂至关重要 .

农业:植物生长和病害管理

在农业领域,纳米技术的应用已成为一场革命,像 5-溴-N-乙基吡啶酰胺这样的化合物可以在开发用于植物生长、害虫管理和改变土壤微生物群落的纳米复合材料中发挥作用 . 这些进步对于提高粮食安全和促进可持续农业至关重要,不会对环境造成负面影响。

材料科学:先进电池科学

该化合物在先进电池科学中的潜在用途意义重大,因为它可以有助于开发用于更好储能解决方案的新材料 . 这种应用在日益增长的对高效和可持续能源的需求背景下尤为重要。

环境科学:污染修复

金属有机框架 (MOF) 因其在环境应用中的作用而受到关注,特别是在污染修复方面 . 虽然 5-溴-N-乙基吡啶酰胺本身可能不是 MOF,但其结构特性可以激发合成新的 MOF 或相关化合物,这些化合物可以帮助吸附和催化降解污染物。

生物化学:G-四联体 DNA 结合剂

在生物化学中,人们关注的是可以稳定 DNA 中的 G-四联体结构的分子,这些结构与癌症和其他疾病有关 . 5-溴-N-乙基吡啶酰胺的衍生物可能作为这些结构的选择性结合剂,有助于开发新的抗癌疗法。

药理学:药物开发

吲哚衍生物的药理活性,与 5-溴-N-乙基吡啶酰胺结构相关,包括广泛的潜在治疗应用 . 这些化合物已被发现具有抗菌、抗炎、抗糖尿病和抗疟疾活性,使其成为药物开发的宝贵支架。

作用机制

Mode of Action

It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of 5-Bromo-N-ethylpicolinamide’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .

安全和危害

According to the safety data sheet, 5-Bromo-N-ethylpicolinamide is classified as having acute toxicity (oral, Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is used as a laboratory chemical and for the manufacture of chemical compounds .

Relevant Papers

There are several papers related to brominated compounds, but none specifically about 5-Bromo-N-ethylpicolinamide. For example, a paper discusses the electrochemical bromofunctionalization of alkenes , and another paper discusses the synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins .

属性

IUPAC Name |

5-bromo-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMCYHHRHDNMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628489 | |

| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845305-88-6 | |

| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)

![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)